molecular formula C19H19F2N3O3 B2941696 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-63-1

1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B2941696
CAS-Nummer: 894017-63-1
Molekulargewicht: 375.376
InChI-Schlüssel: CZAAOEWJBKAKAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a 2,4-difluorophenyl group and a pyrrolidinone ring substituted with a 4-ethoxyphenyl moiety. This article provides a detailed comparison of this compound with structurally similar analogues, focusing on substituent effects, biological activities, and physicochemical properties.

Eigenschaften

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3/c1-2-27-15-6-4-14(5-7-15)24-11-13(10-18(24)25)22-19(26)23-17-8-3-12(20)9-16(17)21/h3-9,13H,2,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAAOEWJBKAKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with an isocyanate derivative to form the urea linkage. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxy-substituted benzene ring reacts with a suitable leaving group on the pyrrolidinyl urea intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Compound 1 : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea

  • Key Features: Pyridine core with 3-chloro-2-fluorophenoxy and 2,4-dimethoxyphenyl substituents. Methylurea group.
  • Biological Activity : Demonstrated efficacy as a glucokinase activator, enhancing glucose metabolism .
  • Comparison: The target compound replaces the pyridine core with a pyrrolidinone ring, which may alter conformational flexibility. The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to the chloro-fluorophenoxy group in Compound 1, as fluorine atoms reduce susceptibility to oxidative degradation.

Compound 3 : (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea

  • Key Features :
    • Triazinan-dione moiety linked to a pyridine ring.
    • Methylurea and 4-chlorobenzyl groups.
  • Comparison: The absence of a triazinan-dione system in the target compound suggests divergent mechanistic pathways. The pyrrolidinone ring in the target may confer improved solubility compared to the rigid triazinan-dione structure.

Pyrrolidinone-Containing Urea Derivatives

Compound 877640-52-3 : 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

  • Key Features: Pyrrolidinone ring with 4-methoxyphenyl and 4-ethoxyphenyl substituents.
  • Structural Comparison: The target compound substitutes the 4-ethoxyphenyl group (on the urea nitrogen) with a 2,4-difluorophenyl group, increasing electron-withdrawing effects and lipophilicity. The pyrrolidinone ring in the target compound has a 4-ethoxyphenyl substituent instead of 4-methoxyphenyl, which may enhance membrane permeability due to the larger ethoxy group .

Data Tables

Compound Core Structure Substituents Biological Activity
1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (Target) Pyrrolidinone-urea 2,4-Difluorophenyl (urea); 4-ethoxyphenyl (pyrrolidinone) Hypothesized enzyme/receptor modulation
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1 ) Pyridine-urea 3-Chloro-2-fluorophenoxy; 2,4-dimethoxyphenyl; methylurea Glucokinase activator
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (Compound 877640-52-3 ) Pyrrolidinone-urea 4-Ethoxyphenyl (urea); 4-methoxyphenyl (pyrrolidinone) Not reported

Biologische Aktivität

The compound 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a member of the urea class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities, particularly in the context of cancer therapeutics. This article synthesizes available research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure can be denoted as follows:

  • IUPAC Name : 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
  • Molecular Formula : C18H18F2N2O2
  • Molecular Weight : 336.35 g/mol

This compound features a difluorophenyl moiety and a pyrrolidine ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The urea functional group is known to facilitate hydrogen bonding with target proteins, potentially inhibiting key enzymes or receptors involved in tumor growth and proliferation.

Anticancer Properties

Research has shown that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study evaluated the antiproliferative activity of similar urea derivatives against A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) cell lines. The IC50 values for these compounds ranged from 2.39 μM to 3.90 μM, indicating potent inhibitory effects comparable to established drugs such as sorafenib .
CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT1163.90 ± 0.33
SorafenibHCT1162.25 ± 0.71

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compound. The presence of electron-withdrawing groups like fluorine enhances the potency by improving binding affinity to target proteins .

Case Studies

  • Antitumor Efficacy :
    • A series of analogs were synthesized and tested for their antitumor efficacy in vivo using mouse models. The compound demonstrated significant tumor regression in xenograft models when administered at doses of 32 mg/kg .
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.